molecular formula C10H19N3O2 B14634503 7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide CAS No. 56926-19-3

7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide

Cat. No.: B14634503
CAS No.: 56926-19-3
M. Wt: 213.28 g/mol
InChI Key: WQQQYUBVAILWQW-UHFFFAOYSA-N
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Description

7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 2-oxide is a heterocyclic compound known for its pharmacological properties. It is a derivative of the pyrazino[1,2-c]pyrimidine system, which is characterized by its diverse biological activities. This compound is particularly noted for its role as an active component in antifilarial medications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 2-oxide typically involves the cyclocondensation of 3-alkoxycarbonylmethylidenepiperazin-2-ones with α-chlorobenzyl isocyanates. This reaction is carried out in dichloromethane under reflux conditions, leading to the formation of the desired pyrazino[1,2-c]pyrimidine derivatives . The reaction mechanism likely involves the initial addition of the nucleophilic carbon atom of the exocyclic alkoxycarbonyl-methylidene group to the C=N bond of the N-chloroformylimino form of the isocyanates, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The labor-intensive nature of the synthesis suggests that optimization of reaction parameters and the use of efficient catalysts could be areas of ongoing research .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 2-oxide involves its interaction with specific molecular targets and pathways. As an antifilarial agent, it likely disrupts the metabolic processes of parasitic worms, leading to their death. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in the parasites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one 2-oxide is unique due to its specific pharmacological properties and its role as an active component in antifilarial drugs. Its ability to undergo various chemical reactions and serve as a versatile starting material for the synthesis of other bioactive compounds further highlights its significance .

Properties

CAS No.

56926-19-3

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

7-ethyl-2-methyl-2-oxido-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-ium-6-one

InChI

InChI=1S/C10H19N3O2/c1-3-11-5-4-9-8-13(2,15)7-6-12(9)10(11)14/h9H,3-8H2,1-2H3

InChI Key

WQQQYUBVAILWQW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2C[N+](CCN2C1=O)(C)[O-]

Origin of Product

United States

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